Home > Products > Screening Compounds P107978 > 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione - 33166-88-0

6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-1776991
CAS Number: 33166-88-0
Molecular Formula: C10H7FN2O2
Molecular Weight: 206.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound was synthesized via a multicomponent reaction involving an Aldol-Michael addition of N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde []. The structure was confirmed through spectroscopic methods and X-ray crystallography.

5-Ethyl-6-[(3-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound's crystal structure was determined via X-ray crystallography [].

6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenylethoxy)methyl]pyrimidine-2,4(1H,3H)dione

  • Compound Description: This pyrimidine derivative's structure and crystal packing, particularly its intramolecular hydrogen bonding and π–π interactions, were investigated [].

5-Methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound was synthesized via the reaction of thymine with 3-nitrobenzylbromide []. The crystal structure analysis revealed its stabilization through intermolecular hydrogen bonds, π···π, and C−H···π stacking interactions.

5,5′-[(4-Fluorophenyl)methylene]bis[6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione]

  • Compound Description: This compound's crystal structure was analyzed, revealing its planar pyrimidine rings and the influence of the (4-fluorophenyl)methylene bridge on the overall conformation [].
  • Compound Description: This compound was synthesized via alkylation of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane []. It was found to increase the body's general adaptive capabilities and offer protective effects under extreme conditions. Its oxidized derivatives, N-(1-oxothietan-3-yl)-pyrimidine-2,4(1H,3H)-dione and N-(1,1-dioxothietan-3-yl)pyrimidine-2,4(1H,3H)-diones, were also investigated.

5-Aryl-1,3-dimethyl-7-selenoxopyrimidino[4,5-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This class of compounds was synthesized through a one-pot method involving potassium selenocyanate, an aroyl chloride, and 6-amino-N,N′-dimethyluracil [].

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This uracil derivative was synthesized via a four-component reaction involving 2-chloro-1-phenylethan-1-one, cyclohexyl isocyanate, p-toluidine, and carbon monoxide []. The reaction mechanism, which involves a Pd-catalyzed carbonylation step, was also studied.

1-((2R,4aR,6R,7R,7aR)-2-Isopropoxy-2-oxidodihydro-4H,6H-spiro[furo[3,2-d][1,3,2]dioxaphosphinine-7,2'-oxetan]-6-yl)pyrimidine-2,4(1H,3H)-dione (JNJ-54257099)

  • Compound Description: This compound is a cyclic phosphate ester prodrug of 2'-deoxy-2'-spirooxetane uridine triphosphate, designed as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp) []. Despite lacking direct anti-HCV activity, it demonstrates a superior profile to phosphoramidate prodrug analogues due to its efficient metabolism into the active HCV NS5B polymerase inhibitor.

5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Analogs

  • Compound Description: This class of compounds was synthesized using multicomponent reactions (MCRs) due to the biological significance of the 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold [].

6-(Cyclohexylamino)-1,3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CDP)

  • Compound Description: CDP, alongside its Ti(IV), Zn(II), Fe(III), and Pd(II) metal complexes, was synthesized and characterized []. These complexes exhibited significant antitumor activity against human chronic myeloid leukemia (K562) and human T lymphocyte carcinoma (Jurkat) cells.

3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives

  • Compound Description: A series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were designed and synthesized as potential antiviral agents []. These compounds displayed potent anti-HCV activities, likely by targeting the NS5B protein, with some exhibiting better efficacy than ribavirin.

Pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Compound Description: These derivatives were synthesized through a four-step process involving the condensation of a 1-aminopyridinium salt with dimethyl acetylenedicarboxylate, followed by a regioselective saponification, Curtius rearrangement, amine condensation, and a final pyrimidine ring closure [, ].

6-Hydroxy-5-(3-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-oxoindolin-3-yl)pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This series of compounds was synthesized using a greener solvent-mediated, one-pot, multicomponent condensation reaction []. Molecular docking studies identified compound 4d as a potential Akt kinase enzyme inhibitor with promising in vitro anticancer activity against MCF-7 breast cancer cells.

5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: The crystal structure of this compound was studied, revealing the influence of the p-tolylsulfanyl substituent on the molecule's conformation and its intermolecular interactions, such as N—H⋯O hydrogen bonds [].

6-Chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound was synthesized and characterized using spectroscopic techniques []. Its structure was further confirmed through single-crystal X-ray diffraction and density functional theory (DFT) calculations, demonstrating good agreement between theoretical and experimental data.

3-Methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Compound Description: Thirty-three derivatives based on this structure were synthesized and evaluated for their lipid-lowering activity []. Notably, compound 1i exhibited potent triglyceride-lowering effects in 3T3-L1 adipocytes, comparable to the AMPK agonist Acadesine.

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: These compounds, synthesized from indole chalcones and 6-aminouracil, were investigated for their antileishmanial and antitubercular activities []. Several compounds, including 3 and 12, showed promising activity against Leishmania donovani, while others demonstrated potential against Mycobacterium tuberculosis.

6-Arylaminopyrimidine-2,4(1H,3H)-diones

  • Compound Description: This class of compounds was synthesized via transamination of 6-aminouracil []. Notably, 3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-yl)aminobenzoic acid methyl ester emerged as a potent endogenous interferon inducer and was assigned the international nonproprietary name ImmuVag during its development.

trans-Diaqua{5,5′-[(E,E)-pyridine-2,6-diylbis(methylidynenitrilo)]bis[pyrimidine-2,4(1H,3H)-dione]}zinc(II) nitrate hexafluorophosphate trihydrate

  • Compound Description: This compound is a mononuclear zinc(II) complex with two pyrimidine-2,4(1H,3H)-dione units linked by a bridging ligand [].
  • Relevance: Similar to compound [], this complex demonstrates the versatility of the pyrimidine-2,4(1H,3H)-dione core, also found in 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, in coordinating metal ions. This coordination can alter the compound's overall structure and potentially influence its biological activity.

5-(2-Fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: The crystal structure of this compound was determined using X-ray crystallography [].

3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones

  • Compound Description: This class of compounds, characterized by a pyridyl/quinolinyl substituent at the 3-position, was synthesized via a novel annulation reaction of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl) ureas [].

1-(3-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound's crystal structure was studied, revealing weak intermolecular N—H⋯O hydrogen-bond interactions and a nearly perpendicular orientation between the pyrimidine and benzene rings [].

1,3-Dimethyl-6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione Derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their antiviral activity []. Several derivatives exhibited noteworthy activity against Hepatitis A virus (HAV-27) and Herpes simplex virus (HSV-1).

5-(2-Arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones

  • Compound Description: A series of these functionalized pyrimidine-2,4(1H,3H)-diones were synthesized through a water-mediated, catalyst-free, one-pot, multicomponent reaction involving arylglyoxal monohydrates, 2-aminopyridines/2-aminopyrimidine, and barbituric/N,N-dimethylbarbituric acids []. This efficient protocol offers environmental friendliness and high atom-economy.

7-Amino-6-cyano-5-aryl pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Compound Description: These derivatives were synthesized using a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 4-amino-2,6-dihydroxylpyrimidine in an ionic liquid [].

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound, synthesized from ethyl 4,4,4-trifluoro-3-oxobutanoate and urea, forms a ring dimer structure in its crystal form due to intermolecular N—H⋯O hydrogen bonds [].

6-Acetylamino-5-(diacetylamino)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound forms sheets via N-H…O intermolecular hydrogen bonds in its crystal structure [].

6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound's vibrational spectra, molecular geometry, electronic properties, and potential as an HIV-1 protease inhibitor were investigated using DFT calculations and molecular docking studies [].

6-Substituted Thieno[2,3-d]pyrimidine-2,4(1H, 3H)-diones

  • Compound Description: Various derivatives of this class, including 6-ethoxycarbonyl and 6-formyl derivatives, were synthesized through reactions involving 6-chlorouracil derivatives and ethyl 2-mercaptoacetate or chloroacetaldehyde [].

7-Amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This series of compounds was efficiently synthesized using a microwave-assisted reaction between arylidenemalononitrile and barbituric acid without needing a catalyst [].

2-(2-Methylphenyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 3-oxide (H-PD)

  • Compound Description: This pyrimidine derivative was synthesized and co-crystallized with 1,10-diaza-18-crown-6 (DA18C6) to form a 2D network through extensive H-bonding interactions [].

6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylsulfamic acid (H-PS)

  • Compound Description: This pyrimidine derivative was synthesized and co-crystallized with 1,10-diaza-18-crown-6 (DA18C6) to form a 3D network through extensive H-bonding interactions [].

6-Amino-5-((4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl)pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This class of coumarin-uracil hybrids was synthesized using an ultrasound-promoted, green, multicomponent reaction under sulfamic acid catalysis []. This environmentally friendly approach offers a fast and efficient way to synthesize these potentially bioactive compounds.

6-Amino-5-(substituted)pyrimidine-2,4(1H,3H)-dione Derivatives

  • Compound Description: This class of compounds has been identified as potential agents for treating bone diseases []. They promote bone formation by enhancing the differentiation and mineralization of osteoblasts and potentially activating the BMP-2 pathway.

Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione Derivatives

  • Compound Description: This class of compounds has been identified as potential TRPC5 modulators []. TRPC5 is a non-selective cation channel involved in various physiological and pathological processes, and modulating its activity could be therapeutically beneficial for certain conditions.

6-Benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound was synthesized using an improved m-CPBA oxidative method and demonstrated dual inhibitory activity against HIV reverse transcriptase (RT) and integrase (IN) []. This dual action makes it a promising candidate for further development as an anti-HIV agent.

6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This Schiff base derivative of 2-(methylsulfanyl)benzaldehyde has been crystallized in two different monoclinic forms [, ].

3-Methyl-7-(2-thienyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: The crystal structure of this compound, stabilized by a network of N-H...O, C-H...O and C-H...pi hydrogen bonds, has been reported [].

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione Compounds

  • Compound Description: A series of these compounds were synthesized and their herbicidal activities were evaluated []. One derivative, 3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, displayed strong herbicidal activity against Brassica napus.

Properties

CAS Number

33166-88-0

Product Name

6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

IUPAC Name

6-(3-fluorophenyl)-1H-pyrimidine-2,4-dione

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)

InChI Key

UCUQQQAWVIMHSK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=CC(=O)NC(=O)N2

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=O)NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.